Benzenamine,4-[2-(3-pyridinyl)ethyl]-
Description
Benzenamine,4-[2-(3-pyridinyl)ethyl]- is an aromatic amine featuring a benzene ring substituted at the para position with an ethyl chain terminating in a 3-pyridinyl group. This structure combines the electron-rich aromatic amine with the heteroaromatic pyridine ring, conferring unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-(2-pyridin-3-ylethyl)aniline |
InChI |
InChI=1S/C13H14N2/c14-13-7-5-11(6-8-13)3-4-12-2-1-9-15-10-12/h1-2,5-10H,3-4,14H2 |
InChI Key |
CUNYWCUFPNSXSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers and Linker Variations
- Benzenamine, 3-[2-(2-pyridinyl)ethyl] (CAS 347335-08-4): This positional isomer features a 2-pyridinyl group attached to the benzene ring at the meta position.
- Benzenamine, 4-ethyl-N-(3-pyridinylmethylene)- (CAS 391608-80-3) :
Replaces the ethyl linker with a methylene group, shortening the chain and reducing conformational flexibility. This may limit its ability to adopt optimal binding poses in receptor interactions .
Heterocyclic and Substituted Derivatives
- This structural variation is critical in neuroactive compounds like MPTP analogs .
- (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine :
A bicyclic amine synthesized via reductive amination (). Unlike the target compound, its rigid piperidine backbone may restrict binding to flat receptor pockets, highlighting the importance of linker flexibility .
Pharmacologically Active Analogs
- RJR2403 (TC2403) :
An (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine with a conjugated double bond in the linker. This structure, used in nicotinic receptor studies, demonstrates how unsaturated linkers influence agonist activity and metabolic stability . - Beta 3-Adrenoceptor (β3-AR) Agonists: Compounds like CGP 12177 () share pyridinyl or benzimidazolyl groups but differ in linker length and substitution. The target compound’s ethyl chain may offer balanced selectivity between human and rodent β3-ARs, addressing efficacy issues noted in clinical trials .
Data Table: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature | Potential Application |
|---|---|---|---|---|
| Benzenamine,4-[2-(3-pyridinyl)ethyl]- | Not Provided | C₁₃H₁₃N₂ | Ethyl-linked 3-pyridinyl at para position | Receptor modulation, catalysis |
| Benzenamine, 3-[2-(2-pyridinyl)ethyl] | 347335-08-4 | C₁₃H₁₃N₂ | Ethyl-linked 2-pyridinyl at meta position | Synthetic intermediate |
| 2-(1-Methyltetrahydropyridinyl)aniline | 108114-93-8 | C₁₂H₁₆N₂ | Tetrahydropyridine ring at ortho position | Neuropharmacology |
| RJR2403 (TC2403) | Not Provided | C₁₀H₁₃N₂ | Conjugated butene linker | Nicotinic receptor agonist |
Research Findings and Implications
- Synthetic Accessibility :
and highlight reductive amination and quaternization as key steps for analogous compounds. The target compound’s synthesis likely follows similar pathways, though yield optimization may be required due to steric effects from the ethyl-pyridinyl group .
- Receptor Selectivity :
Nicotinic receptor studies () suggest that 3-pyridinyl derivatives exhibit higher affinity for α4β2* subtypes compared to 2-pyridinyl isomers. The ethyl linker may further enhance subtype specificity by accommodating receptor topology . - Thermodynamic Stability : Derivatives with saturated linkers (e.g., tetrahydropyridine in ) show improved metabolic stability over unsaturated analogs. This suggests the target compound’s ethyl chain could balance flexibility and stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

